molecular formula C9H9F4NO B12084522 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine

Cat. No.: B12084522
M. Wt: 223.17 g/mol
InChI Key: GWWBDWATFHMRGB-UHFFFAOYSA-N
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Description

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine is an organic compound characterized by the presence of fluorine atoms and an amine group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its ability to enhance the stability and bioactivity of molecules, making it a key component in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenol with an appropriate amine precursor. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with an ethylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .

Scientific Research Applications

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenoxy]ethanamine

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2

InChI Key

GWWBDWATFHMRGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCN)F

Origin of Product

United States

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